2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine
CAS No.:
Cat. No.: VC20476461
Molecular Formula: C8H7BrN2
Molecular Weight: 211.06 g/mol
* For research use only. Not for human or veterinary use.
![2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine -](/images/structure/VC20476461.png)
Specification
Molecular Formula | C8H7BrN2 |
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Molecular Weight | 211.06 g/mol |
IUPAC Name | 2-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine |
Standard InChI | InChI=1S/C8H7BrN2/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H,5H2,(H,10,11) |
Standard InChI Key | OMCSNIMELBASSV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(NC(=C2)CBr)N=C1 |
Introduction
Structural and Physicochemical Properties
The core structure of 2-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused to a pyridine moiety at the [2,3-b] positions. The bromomethyl group at the 2-position enhances electrophilicity, making it a versatile intermediate for cross-coupling reactions. Key physicochemical parameters inferred from related compounds include:
The bromomethyl group introduces steric and electronic effects that influence reactivity. For instance, the C-Br bond’s polarizability facilitates nucleophilic substitution reactions, while the aromatic system allows electrophilic aromatic substitution at the 3- or 4-positions .
Synthetic Methodologies
Core Ring Construction
The pyrrolo[2,3-b]pyridine scaffold is typically synthesized via Madelung or Fischer indole-type cyclizations. A modified Madelung approach involves cyclocondensation of aminopyridines with α-haloketones under basic conditions . For example, reacting 3-aminopyridine with α-bromoacetophenone yields the bicyclic core, which can subsequently undergo bromomethylation.
Bromomethylation Strategies
Direct bromomethylation at the 2-position is challenging due to regioselectivity constraints. A two-step protocol is often employed:
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Lithiation-Electrophilic Quenching: Deprotonation of the 2-position using LDA (lithium diisopropylamide) followed by quenching with formaldehyde and subsequent bromination with PBr₃.
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Cross-Coupling Approaches: Palladium-catalyzed Suzuki-Miyaura coupling of 2-iodo-pyrrolopyridine with bromomethylboronic acid pinacol ester, though this method requires stringent control over reaction conditions to avoid over-arylation .
Source highlights the efficacy of Pd₂(dba)₃ in achieving selective mono-arylation at the 2-position, yielding 68–75% isolated product. Trace diarylation byproducts (<5%) are typically observed, necessitating chromatographic purification.
Applications in Medicinal Chemistry
Pyrrolopyridines are prized as bioisosteres of indoles and purines, enabling kinase inhibition and nucleic acid mimicry. While 2-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine itself is primarily a synthetic intermediate, its derivatives show promise in:
Kinase Inhibitor Development
The 7-azaindole scaffold (pyrrolo[2,3-b]pyridine) is a hallmark of CSF1R inhibitors like pexidartinib . Bromomethyl derivatives serve as precursors for introducing aryl or amine groups via Buchwald-Hartwig amination or Suzuki coupling, critical for optimizing binding affinity .
Radiopharmaceuticals
Bromine-76/77 isotopes can be incorporated into the bromomethyl group for positron emission tomography (PET) imaging probes, leveraging the compound’s stability and modularity .
Challenges and Future Directions
Synthetic Challenges
Regioselective functionalization at the 2-position remains nontrivial due to competing reactivity at the 3- and 4-positions. Advances in directed ortho-metalation or transient directing groups could improve selectivity .
Biological Profiling
While derivatives show kinase inhibition, systematic SAR studies are needed to delineate the impact of the bromomethyl group on potency and selectivity.
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